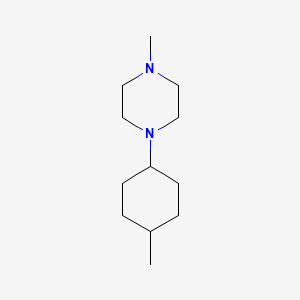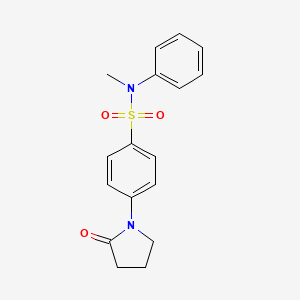
N-methyl-4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide, commonly known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors (HDACIs). It has been widely studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mecanismo De Acción
MS-275 exerts its pharmacological effects by inhibiting HDAC activity, leading to the hyperacetylation of histones and the re-expression of silenced genes. HDACs are enzymes that remove acetyl groups from histones, leading to the compaction of chromatin and the suppression of gene expression. By inhibiting HDAC activity, MS-275 promotes the acetylation of histones, leading to the relaxation of chromatin and the activation of gene expression.
Biochemical and Physiological Effects:
MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells, improve cognitive function and reduce neuroinflammation in neurodegenerative disorders, and reduce inflammation and oxidative stress in inflammatory conditions. These effects are mediated by the re-expression of silenced genes and the downregulation of oncogenes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MS-275 has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its potential toxicity, off-target effects, and limited solubility.
Direcciones Futuras
There are several future directions for the study of MS-275, including:
1. Further exploration of its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
2. Investigation of its potential synergy with other drugs or therapies.
3. Development of more potent and selective N-methyl-4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide based on the structure of MS-275.
4. Investigation of its potential side effects and toxicity in preclinical and clinical studies.
5. Development of novel drug delivery systems to improve its solubility and bioavailability.
In conclusion, MS-275 is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of HDAC activity, leading to the re-expression of silenced genes and the downregulation of oncogenes. Although it has some limitations, its advantages and future directions make it a promising candidate for further research.
Métodos De Síntesis
MS-275 can be synthesized through a multi-step process involving the reaction of 4-nitrobenzenesulfonyl chloride with N-methylpyrrolidine followed by the reduction of the nitro group to an amine using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with N-phenylbenzamide in the presence of triethylamine to yield MS-275.
Aplicaciones Científicas De Investigación
MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In cancer, MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity, leading to the re-expression of tumor suppressor genes and the downregulation of oncogenes. In neurodegenerative disorders, MS-275 has been shown to improve cognitive function and reduce neuroinflammation by inhibiting HDAC activity and promoting the expression of neuroprotective genes. In inflammatory conditions, MS-275 has been shown to reduce inflammation and oxidative stress by inhibiting HDAC activity and promoting the expression of anti-inflammatory genes.
Propiedades
IUPAC Name |
N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-18(14-6-3-2-4-7-14)23(21,22)16-11-9-15(10-12-16)19-13-5-8-17(19)20/h2-4,6-7,9-12H,5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPHAURMJCOKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


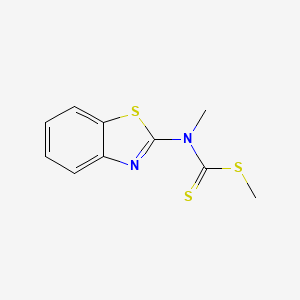
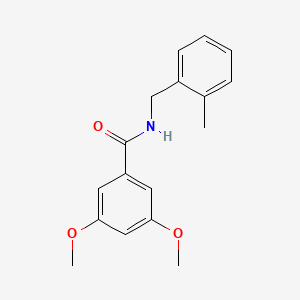
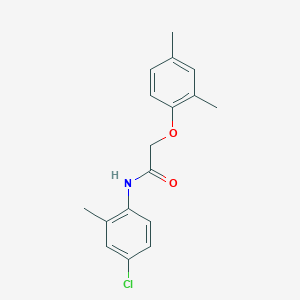
![ethyl 4-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)-1-piperazinecarboxylate](/img/structure/B5818913.png)
![4-chloro-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5818919.png)
![3-[4-(hydroxymethyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B5818923.png)
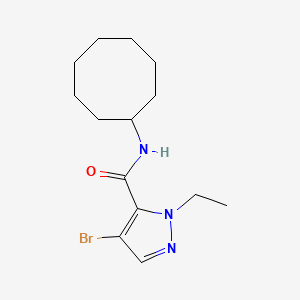
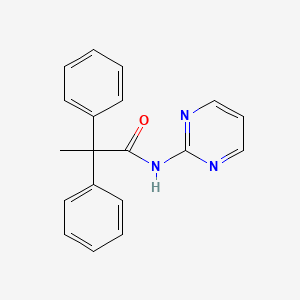

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5818958.png)

![methyl 2-[(1-azepanylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5818966.png)
